2-nitrophenyl 3-(1-naphthyl)acrylate
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Overview
Description
2-Nitrophenyl 3-(1-naphthyl)acrylate is an organic compound with the molecular formula C19H13NO4. It is known for its unique structure, which combines a nitrophenyl group and a naphthyl group through an acrylate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl 3-(1-naphthyl)acrylate typically involves the esterification of 2-nitrophenol with 3-(1-naphthyl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the esterification process to achieve high yields and purity, potentially using continuous flow reactors for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl 3-(1-naphthyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 2-aminophenyl 3-(1-naphthyl)acrylate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl 3-(1-naphthyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitrophenyl 3-(1-naphthyl)acrylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The acrylate moiety can participate in Michael addition reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
2-Nitrophenyl acrylate: Lacks the naphthyl group, making it less complex.
3-(1-Naphthyl)acrylate: Lacks the nitrophenyl group, reducing its reactivity in certain reactions.
2-Nitrophenyl 3-(2-naphthyl)acrylate: Similar structure but with a different naphthyl substitution pattern.
Properties
IUPAC Name |
(2-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-18-11-4-3-10-17(18)20(22)23)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBVZVKLYBLSH-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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